Hexadecadiene

Description

BenchChem offers high-quality Hexadecadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecadiene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54264-03-8 |

|---|---|

Molecular Formula |

C16H30 |

Molecular Weight |

222.41 g/mol |

IUPAC Name |

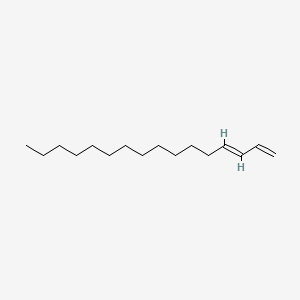

(3E)-hexadeca-1,3-diene |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-16H2,2H3/b7-5+ |

InChI Key |

FNJOJJWNIKUCMT-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/C=C |

Canonical SMILES |

CCCCCCCCCCCCC=CC=C |

Origin of Product |

United States |

Synthesis and characterization of hexadecadienyl compounds.

An In-depth Technical Guide on the Synthesis and Characterization of Hexadecadienyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecadienyl compounds are a class of long-chain unsaturated organic molecules that play a crucial role in various biological processes, most notably as insect sex pheromones.[1][2] These compounds, which include alcohols, acetates, and aldehydes, are characterized by a 16-carbon backbone with two double bonds. The specific geometry (E/Z or cis/trans configuration) and position of these double bonds are critical for their biological activity, making their stereoselective synthesis and precise characterization essential for research and application in pest management, chemical ecology, and drug development.[3] This guide provides a comprehensive overview of the core methodologies for the synthesis and characterization of various hexadecadienyl compounds, with a focus on detailed experimental protocols and data interpretation.

Synthesis of Hexadecadienyl Compounds

The synthesis of hexadecadienyl compounds with specific geometries requires highly stereoselective methods. Common strategies involve the construction of the carbon skeleton through coupling reactions and the stereospecific formation of double bonds.

General Synthetic Strategies

Several key reactions are employed to achieve high stereoselectivity and yield:

-

Alkynylation and Coupling Reactions: The carbon backbone is often assembled using acetylene (B1199291) coupling reactions. This involves the alkylation of a terminal alkyne with an appropriate alkyl halide.

-

Stereoselective Reduction: The triple bonds in the alkyne intermediates are then partially reduced to form double bonds. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) in the presence of quinoline (B57606) selectively produces Z (cis) double bonds.[4][5]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are pivotal for creating carbon-carbon double bonds with good control over stereochemistry.[4] The choice of reagents and reaction conditions can favor the formation of either E or Z isomers.

-

Functional Group Interconversion: The terminal functional group is often introduced or modified in the final steps. Alcohols can be oxidized to aldehydes or esterified to form acetates.[6][7]

Logical Flow of a Typical Synthesis

The synthesis of a specific hexadecadienyl acetate (B1210297) isomer, for instance, often follows a logical progression of reactions designed to build the molecule with precise stereochemical control at the double bonds.

Caption: General synthetic pathway for hexadecadienyl acetates.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of (Z,Z)-7,11-Hexadecadienyl Acetate

This protocol is based on the partial hydrogenation of a diynyl acetate precursor.[5]

-

Apparatus Setup: A 500 mL Parr hydrogenation flask is fitted with a cooling coil.

-

Reaction Mixture: To the flask, add:

-

100 g of 7,11-hexadecadiynyl acetate

-

100 mL of olefin-free hexane (B92381)

-

1 g of Lindlar catalyst (palladium on calcium carbonate)

-

10 drops of synthetic quinoline

-

-

Hydrogenation:

-

Pressurize the flask with hydrogen to 10-20 psi.

-

Maintain the reaction temperature between 15-25°C using the cooling coil to minimize cis-trans isomerization.

-

Continue the reaction until the theoretical amount of hydrogen for the reduction of two triple bonds is absorbed.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the catalyst.

-

Isolate the product by distillation of the filtrate under reduced pressure (bp 130°-132°C at 1 torr). The yield is typically quantitative with less than 5% E isomers.[5]

-

Protocol 2: Synthesis of Hexadecadienal from an Alcohol Precursor

This is a general protocol for the oxidation of a hexadecadienol to the corresponding aldehyde.[7]

-

Reagents:

-

Hexadecadien-1-ol (B14476207) (1 equivalent)

-

Pyridinium chlorochromate (PCC) (1.5 equivalents)

-

Anhydrous sodium acetate (a pinch)

-

Dry dichloromethane (B109758) (solvent)

-

-

Procedure:

-

Dissolve the hexadecadien-1-ol in dry dichloromethane in a round-bottom flask.

-

Add PCC and a pinch of sodium acetate to the solution.

-

Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add anhydrous ether to the reaction mixture.

-

Decant the supernatant from the black gummy residue.

-

Pass the solution through a short column of silica (B1680970) gel, eluting with ether, to remove residual chromium salts.

-

Evaporate the solvent under reduced pressure to yield the crude hexadecadienal, which can be further purified by column chromatography.

-

Characterization of Hexadecadienyl Compounds

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and structural elucidation of hexadecadienyl compounds.

Analytical Workflow

The characterization process typically involves separation of the components, followed by detailed structural analysis to determine the molecular weight, fragmentation pattern, functional groups, and stereochemistry.

Caption: Analytical workflow for hexadecadienyl compound characterization.

Experimental Protocols: Characterization

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate components of a mixture and to obtain mass spectra for identification.[8][9][10]

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions (Typical):

-

Column: A non-polar (e.g., DB-5ms) or a polar (e.g., DB-23) capillary column is used for separation.

-

Injector: Split/splitless injector, typically at 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10°C/min to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Compare the retention times and mass spectra of the sample components with those of authentic standards or with library data. The fragmentation patterns are key to identifying the class of compound (alcohol, acetate, aldehyde) and the position of the double bonds.[1]

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise stereochemistry of the double bonds.[3]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[3]

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are the chemical shifts (δ) and coupling constants (J) of the olefinic protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

-

Data Analysis:

-

Stereochemistry: For olefinic protons, large vicinal coupling constants (J ≈ 15 Hz) are characteristic of an E (trans) configuration, while smaller coupling constants (J ≈ 10 Hz) indicate a Z (cis) configuration.[3]

-

Structure: Analyze chemical shifts and splitting patterns to confirm the overall connectivity of the molecule.

-

Data Presentation

Table 1: Key Mass Spectral Fragments (m/z) for Positional Isomers of Hexadecadienyl Compounds

The base peak in the mass spectrum can often suggest the position of the conjugated diene system.[1][11]

| Compound Type | Diene Position | Base Peak (m/z) |

| Aldehyde | 4,6- | 84 |

| Alcohol | 4,6- | 79 |

| Acetate | 4,6- | 79 |

| Aldehyde | 5,7- | 80 |

| Alcohol | 5,7- | 79 |

| Acetate | 5,7- | 79 |

| Aldehyde, Alcohol, Acetate | 6,8- | 67 |

| Aldehyde, Alcohol, Acetate | 7,9- | 67 |

| Aldehyde, Alcohol, Acetate | 8,10- | 67 |

Data sourced from studies on conjugated dienes.[1][11]

Table 2: Comparative ¹H NMR Data for (E,E)- and (Z,Z)-11,13-Hexadecadien-1-ol

This table highlights the key differences in chemical shifts and coupling constants used to distinguish between geometric isomers.[3]

| Proton Assignment | (Z,Z)-Isomer Chemical Shift (δ, ppm) | (E,E)-Isomer Chemical Shift (δ, ppm) | Key Differentiating Feature |

| H-1 (CH₂OH) | 3.64 (t) | 3.64 (t) | - |

| H-11 | ~6.0 (m) | ~5.6 (dt) | Chemical shift and multiplicity |

| H-12 | ~5.6 (m) | ~6.1 (dd) | Chemical shift and multiplicity |

| H-13 | ~6.3 (m) | ~6.1 (dd) | Chemical shift and multiplicity |

| H-14 | ~5.4 (m) | ~5.7 (dt) | Chemical shift and multiplicity |

| Coupling Constant | J₁₂,₁₃, J₁₃,₁₄ ≈ 10-11 Hz (cis) | J₁₁,₁₂, J₁₂,₁₃, J₁₃,₁₄ ≈ 15 Hz (trans) | Large J-coupling for E,E isomer |

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency. Data is illustrative based on typical values.[3]

Conclusion

The synthesis and characterization of hexadecadienyl compounds are intricate processes that demand a high degree of control and analytical precision. The methodologies outlined in this guide, from stereoselective synthetic reactions to advanced spectroscopic analysis, provide the foundational knowledge required for researchers in chemical ecology, organic synthesis, and drug development. The successful application of these techniques is paramount for elucidating the structure-activity relationships of these biologically significant molecules and for developing novel applications, particularly in sustainable agriculture and medicine.

References

- 1. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect pheromones - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. (Z,E)-7,11-Hexadecadien-1-yl Acetate|280.4 g/mol [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. ias.ac.in [ias.ac.in]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,15-Hexadecadiene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,15-hexadecadiene (B1615566). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data clarity and experimental context.

Chemical Identity and Structure

1,15-Hexadecadiene is an organic compound classified as a diene, specifically an alkene with two double bonds located at the terminal positions of a sixteen-carbon chain. Its structure is fundamental to its chemical reactivity and physical characteristics.

-

IUPAC Name : hexadeca-1,15-diene[1]

Physicochemical Properties

The physical and chemical properties of 1,15-hexadecadiene are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Weight | 222.41 g/mol | [1][2] |

| Density | 0.789 g/mL at 20 °C | [2][5][6][7][8] |

| Boiling Point | 142-147 °C at 6 mm Hg | [2][5][6][7][8] |

| Melting Point | -14 to -12 °C | [2][5][6][7][8] |

| Flash Point | 100 °C | [2][5][6][8] |

| Refractive Index | n20/D 1.447 | [2][5][7][8] |

| Appearance | Colorless liquid | [2] |

Table 2: Chromatographic and Solubility Properties

| Property | Value | Source |

| LogP (Octanol/Water Partition Coefficient) | 6.040 | [2][9] |

| Kovats Retention Index (Standard non-polar) | 1577, 1581 | [1][3][9] |

| Kovats Retention Index (Standard polar) | 1708 | [1][3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 1,15-hexadecadiene.

-

Mass Spectrometry (GC-MS) : The mass spectrum of 1,15-hexadecadiene shows a top peak at m/z 55.[1] The NIST Chemistry WebBook provides mass spectral data (electron ionization).[3][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data is available and can be used for structural elucidation.[1][11]

-

Infrared (IR) Spectroscopy : Vapor phase IR spectra are available for this compound.[1][12]

Experimental Protocols

Detailed experimental protocols are vital for the replication of scientific findings. Below is a generalized workflow for the synthesis and analysis of 1,15-hexadecadiene.

Synthesis Workflow

A common synthetic route involves the coupling of smaller alkenyl halides. A representative workflow is depicted below.

Caption: A generalized workflow for the synthesis of 1,15-hexadecadiene via a Grignard reaction.

Analytical Workflow

The identity and purity of synthesized 1,15-hexadecadiene can be confirmed through a standard analytical workflow.

Caption: A standard analytical workflow for the characterization of 1,15-hexadecadiene.

Reactivity and Applications

1,15-Hexadecadiene's terminal double bonds make it a versatile building block in organic synthesis.[2] It is primarily used as a starting material for the production of polymers, surfactants, and pharmaceutical intermediates.[2] Its unsaturated nature provides excellent reactivity for various chemical transformations.[2]

Biological Relevance and Drug Development

While specific signaling pathways involving 1,15-hexadecadiene are not extensively documented in publicly available literature, related long-chain unsaturated hydrocarbons have been investigated for their biological activities. For instance, various hexadecene derivatives and related compounds have shown antimicrobial and anti-inflammatory properties.[13] Some hexadecadienyl compounds are identified as components of insect sex pheromones, indicating their role in biological signaling in certain species.[14]

The potential for 1,15-hexadecadiene and its derivatives in drug development could lie in their hydrophobic backbone, which can be functionalized to create compounds with specific biological targets. The diagram below illustrates a conceptual pathway from a simple diene to a potential therapeutic agent.

References

- 1. 1,15-Hexadecadiene | C16H30 | CID 519908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,15-Hexadecadiene [webbook.nist.gov]

- 4. 1,15-Hexadecadiene [webbook.nist.gov]

- 5. 1,15-Hexadecadiene|lookchem [lookchem.com]

- 6. 1,15-hexadecadiene | CAS#:21964-51-2 | Chemsrc [chemsrc.com]

- 7. 1,15-HEXADECADIENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 1,15-HEXADECADIENE CAS#: 21964-51-2 [amp.chemicalbook.com]

- 9. 1,15-Hexadecadiene (CAS 21964-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 1,15-Hexadecadiene [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. phytojournal.com [phytojournal.com]

- 14. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for the Structural Confirmation of Hexadecadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of hexadecadiene isomers. It is designed to assist researchers, scientists, and professionals in drug development in the unequivocal identification and characterization of these long-chain dienes. This document details experimental protocols and presents quantitative spectroscopic data for key isomers, facilitating comparative analysis and structural elucidation.

Introduction to the Spectroscopic Analysis of Hexadecadiene

Hexadecadienes (C₁₆H₃₀) are a class of unsaturated hydrocarbons containing two double bonds within a sixteen-carbon chain. The position and geometry (cis/trans or E/Z) of these double bonds give rise to a large number of structural isomers, each with potentially distinct chemical and physical properties. Accurate structural confirmation is therefore critical in various fields, including pheromone research, materials science, and drug development. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing complex mixtures of hexadecadiene isomers and for determining their molecular weight and fragmentation patterns, which aid in structural elucidation.[1]

Data Presentation: Mass Spectrometry of Hexadecadiene Isomers

The mass spectra of hexadecadiene isomers are characterized by their molecular ion peak (m/z 222.41) and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.[2][3] The fragmentation pattern can provide clues about the location of the double bonds. For instance, conjugated dienes often exhibit characteristic fragmentation patterns.[4]

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1,15-Hexadecadiene | 222 | 55, 69, 83, 97, 111, 125 |

| (9Z,11E)-Hexadeca-9,11-dienal* | 236 | 41, 55, 67, 81, 95, 109 |

| (10E,12Z)-Hexadeca-10,12-dien-1-ol** | 238 | 41, 55, 67, 81, 95, 109 |

*Note: Data for the aldehyde derivative. The fragmentation will differ from the parent hydrocarbon. **Note: Data for the alcohol derivative (Bombykol). The fragmentation will differ from the parent hydrocarbon.[5][6]

Experimental Protocol: GC-MS Analysis of Hexadecadiene

A typical GC-MS protocol for the analysis of long-chain hydrocarbons is as follows:

1. Sample Preparation:

-

Dissolve the hexadecadiene sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

2. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.[7]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.[7]

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.[7]

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Temperature Program:

-

Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode at 70 eV.[7]

-

Mass Range: Scan from m/z 40 to 550.

-

Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices with known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of hexadecadiene isomers.

Data Presentation: NMR Spectral Data for Hexadecadiene Isomers

The chemical shifts (δ) of protons and carbons are highly dependent on their position relative to the double bonds. Olefinic protons typically resonate in the range of 5.0-6.5 ppm, while allylic protons are found between 1.6 and 2.2 ppm.[8] Sp²-hybridized carbons of the double bonds appear in the ¹³C NMR spectrum between 110 and 140 ppm.[8]

Table 2: ¹³C NMR Chemical Shifts (δ) for 1,15-Hexadecadiene [2]

| Carbon Atom | Chemical Shift (ppm) |

| C1, C16 | 114.1 |

| C2, C15 | 139.1 |

| C3, C14 | 33.8 |

| C4-C13 | 28.9 - 29.6 |

Table 3: ¹H and ¹³C NMR Data for (10E, 12Z)-Hexadeca-10,12-dien-1-ol (Bombykol)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 3.64 (t) | 62.9 |

| 2 | 1.57 (m) | 32.8 |

| 3-7 | 1.29-1.35 (m) | 25.7-29.5 |

| 8 | 1.38 (m) | 29.3 |

| 9 | 2.05 (q) | 32.5 |

| 10 | 5.61 (dt) | 130.4 |

| 11 | 6.37 (dd) | 129.8 |

| 12 | 5.95 (dd) | 124.9 |

| 13 | 5.52 (dt) | 131.5 |

| 14 | 2.11 (q) | 29.5 |

| 15 | 1.30 (m) | 22.3 |

| 16 | 0.88 (t) | 14.1 |

Note: Data is for the alcohol derivative. Chemical shifts for the parent hydrocarbon will vary.

Experimental Protocol: NMR Spectroscopy of Hexadecadiene

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the hexadecadiene isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube.[9] For non-polar compounds like hexadecadiene, CDCl₃ is a suitable choice.[10]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[9]

2. NMR Acquisition Parameters:

-

Spectrometer: A 400 or 500 MHz spectrometer is typically sufficient for good resolution.[11]

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.[11]

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the concentration, due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For hexadecadienes, IR spectroscopy is particularly useful for identifying the presence and substitution pattern of the double bonds.

Data Presentation: Infrared Absorption Frequencies for Hexadecadiene Isomers

The IR spectrum of a hexadecadiene will show characteristic absorptions for C-H and C=C bonds.

| Vibration | Frequency (cm⁻¹) | Intensity | Notes |

| =C-H Stretch | 3010-3095 | Medium | Characteristic of sp² C-H bonds. |

| -C-H Stretch | 2850-2960 | Strong | From the sp³ hybridized carbons of the alkyl chain. |

| C=C Stretch | 1640-1680 | Medium to Weak | Conjugation can lower this frequency.[12] For symmetrical or near-symmetrical internal alkenes, this band may be very weak or absent. |

| =C-H Bend (Out-of-plane) | 675-1000 | Strong | The exact position is diagnostic of the substitution pattern of the double bond (e.g., terminal, cis, trans). |

For 1,15-hexadecadiene, a terminal diene, characteristic strong bands for the vinyl group are expected around 910 and 990 cm⁻¹.

Experimental Protocol: ATR-FTIR Spectroscopy of Hexadecadiene

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like hexadecadiene isomers.[4]

1. Sample Preparation:

-

No specific preparation is needed for a neat liquid sample. Ensure the sample is free of solid impurities.

2. Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).[4]

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the hexadecadiene liquid onto the center of the ATR crystal.[13]

-

Analysis:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or hexane) and a soft tissue.

Conclusion

The structural confirmation of hexadecadiene isomers relies on the synergistic use of GC-MS, NMR, and IR spectroscopy. GC-MS provides separation and initial identification based on mass. IR spectroscopy confirms the presence and nature of the double bonds. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed picture of the molecular structure, allowing for the definitive assignment of the double bond positions and stereochemistry. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently characterize these important molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,15-Hexadecadiene | C16H30 | CID 519908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,15-Hexadecadiene [webbook.nist.gov]

- 4. ukessays.com [ukessays.com]

- 5. researchgate.net [researchgate.net]

- 6. 10,12-Hexadecadien-1-ol [webbook.nist.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. mdpi.com [mdpi.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Hexadecadiene Pheromones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analysis of hexadecadiene pheromones. These semiochemicals play a critical role in the chemical communication of numerous insect species, particularly moths, and are of significant interest for the development of sustainable pest management strategies and novel drug discovery programs. This document details the diversity of these compounds, the intricate biochemical pathways responsible for their production, and the key experimental methodologies used in their study.

Natural Sources and Quantitative Data of Hexadecadiene Pheromones

Hexadecadiene pheromones are a class of C16 unsaturated fatty acid derivatives, typically alcohols, aldehydes, or acetates, characterized by the presence of two double bonds. The specific geometry (E/Z) and position of these double bonds are crucial for their biological activity and species-specificity. Below is a summary of prominent hexadecadiene pheromones and their natural sources.

| Pheromone Component | Isomer | Insect Species | Family | Pheromone Gland Content/Ratio |

| Bombykol (B110295) | (E,Z)-10,12-Hexadecadien-1-ol | Bombyx mori (Silkworm Moth) | Bombycidae | Major component |

| (E,E)-10,12-Hexadecadien-1-ol | Bombyx mori | Bombycidae | Minor component | |

| Bombykal | (E,Z)-10,12-Hexadecadienal | Bombyx mori | Bombycidae | Minor component |

| (E,E)-10,12-Hexadecadienal | Earias insulana (Spiny Bollworm) | Noctuidae | Major component | |

| (E,E)-10,12-Hexadecadienal | Notarcha derogata (Cotton Leaf-Roller) | Crambidae | Major component | |

| (Z,Z)-11,13-Hexadecadienal | Amyelois transitella (Navel Orangeworm) | Pyralidae | Major component | |

| (Z,E)-11,13-Hexadecadienal | Amyelois transitella | Pyralidae | Minor component | |

| (E,Z)-10,12-Hexadecadienyl acetate (B1210297) | Lobesia botrana (European Grapevine Moth) | Tortricidae | Major component | |

| (E,E)-10,12-Hexadecadienyl acetate | Lobesia botrana | Tortricidae | Minor component | |

| (Z,Z)-11,13-Hexadecadien-1-ol | Amyelois transitella | Pyralidae | Minor component | |

| (Z,E)-9,11-Hexadecadienal | Spodoptera litura (Tobacco Cutworm) | Noctuidae | Major component |

Biosynthesis of Hexadecadiene Pheromones

The biosynthesis of hexadecadiene pheromones in insects, particularly moths, is a specialized branch of fatty acid metabolism occurring primarily in the pheromone glands of females. The process begins with common fatty acid precursors and involves a series of enzymatic modifications to generate the final, species-specific pheromone components.

The generalized biosynthetic pathway initiates with the de novo synthesis of palmitic acid (16:0-acyl-CoA) from acetyl-CoA. This saturated fatty acid then undergoes a series of desaturation and modification steps. Key enzyme families involved in this pathway include:

-

Fatty Acid Synthases (FAS): Responsible for the initial production of palmitic acid.

-

Acyl-CoA Desaturases: These enzymes introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. The production of dienes often involves the sequential action of two desaturases or a single bifunctional desaturase. For instance, the biosynthesis of bombykol in Bombyx mori involves a Δ11 desaturase followed by a unique Δ10,12 desaturase activity that creates the conjugated double bond system.

-

Fatty Acyl-CoA Reductases (FARs): These enzymes reduce the fatty acyl-CoA to the corresponding fatty alcohol, a common functional group in moth pheromones.

-

Alcohol Dehydrogenases/Oxidases: Responsible for the conversion of fatty alcohols to aldehydes.

-

Acetyltransferases: Catalyze the esterification of fatty alcohols to form acetate esters.

-

Chain-shortening Enzymes (β-oxidation): While the focus here is on hexadecadienes (C16), it is important to note that chain-shortening enzymes can modify the carbon chain length to produce other pheromone components.

Experimental Protocols

Pheromone Gland Extraction and Sample Preparation

This protocol outlines the general procedure for extracting pheromones from the abdominal glands of female moths for subsequent analysis.

Materials:

-

Virgin female moths of the target species

-

Dissecting microscope

-

Fine-tipped forceps

-

Glass vials (1.5 mL) with inserts

-

Hexane (B92381) (GC grade)

-

Internal standard (e.g., a C17 or C19 hydrocarbon of known concentration)

Procedure:

-

Insect Preparation: Anesthetize virgin female moths by cooling them on ice for 5-10 minutes. This is typically done during the scotophase (dark period) when pheromone production is at its peak.

-

Gland Dissection: Under a dissecting microscope, carefully excise the intersegmental membrane between the 8th and 9th abdominal segments, which contains the pheromone gland.

-

Extraction: Immediately place the dissected gland into a glass vial insert containing a precise volume (e.g., 50 µL) of hexane.

-

Internal Standard Addition: Add a known amount of an internal standard to the hexane extract. This will be used for quantification during GC-MS analysis.

-

Extraction Period: Allow the gland to extract for at least 30 minutes at room temperature.

-

Sample Storage: The resulting extract can be directly analyzed by GC-MS or stored at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of volatile and semi-volatile pheromone components.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Data Analysis:

-

Identification: Pheromone components are identified by comparing their mass spectra and retention times with those of authentic synthetic standards. The fragmentation patterns in the mass spectra provide structural information.

-

Quantification: The amount of each pheromone component is determined by comparing its peak area to the peak area of the internal standard. A calibration curve created with synthetic standards is used to ensure accurate quantification.

Heterologous Expression and Functional Characterization of Desaturases in Yeast

This protocol describes the functional characterization of a candidate desaturase gene by expressing it in the yeast Saccharomyces cerevisiae.

Materials:

-

S. cerevisiae expression vector (e.g., pYES2)

-

Competent S. cerevisiae cells

-

Yeast transformation reagents

-

Yeast culture media (synthetic complete medium lacking uracil, with either glucose or galactose)

-

Fatty acid substrates (e.g., palmitic acid, stearic acid)

-

Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl)

-

Hexane and other organic solvents

Procedure:

-

Gene Cloning: Clone the full-length open reading frame of the candidate desaturase gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into competent S. cerevisiae cells.

-

Yeast Culture and Induction:

-

Grow a pre-culture of the transformed yeast in selective medium containing glucose (repressing conditions).

-

Inoculate a larger culture with the pre-culture and grow to mid-log phase.

-

Induce gene expression by transferring the cells to a medium containing galactose.

-

-

Substrate Feeding: Add the fatty acid substrate to the induced yeast culture.

-

Lipid Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Extract the total lipids from the yeast pellet using an appropriate solvent system (e.g., chloroform:methanol).

-

Derivatization: Convert the fatty acids in the lipid extract to their more volatile fatty acid methyl esters (FAMEs) by transesterification.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the desaturated products. The appearance of a new peak corresponding to the expected desaturated fatty acid confirms the function of the enzyme.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the expression levels of genes involved in pheromone biosynthesis in different tissues or under different conditions.

Materials:

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for the target gene and a reference gene

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the pheromone glands and other tissues of interest (e.g., fat body, muscle as controls).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for both the target gene and a stably expressed reference gene (e.g., actin, GAPDH).

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene. This allows for the comparison of gene expression levels between different tissues or experimental conditions.

Conclusion

The study of hexadecadiene pheromones is a dynamic field that integrates chemical ecology, biochemistry, and molecular biology. A thorough understanding of their natural sources and biosynthetic pathways is essential for the development of effective and environmentally benign pest control strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these fascinating semiochemicals, from their initial discovery in insects to the functional characterization of the enzymes responsible for their production. Further research in this area holds the promise of uncovering novel enzymatic functions and providing new tools for sustainable agriculture and potentially for the discovery of new bioactive molecules.

An In-depth Technical Guide to the Molecular Structure and Isomerism of Hexadecanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanol (B772), a 16-carbon fatty alcohol, is a versatile compound with significant applications in the pharmaceutical and cosmetic industries. Its utility is not limited to the well-known straight-chain isomer, 1-hexadecanol (B1195841) (cetyl alcohol), but extends to a variety of branched-chain isomers, including the iso and anteiso forms. The specific molecular structure of these isomers profoundly influences their physicochemical properties, which in turn dictates their functionality as excipients in drug formulations, impacting factors such as emulsion stability, viscosity, and drug permeation. This technical guide provides a comprehensive overview of the molecular structure and isomerism of hexadecanol compounds. It includes a detailed comparison of the physicochemical properties of n-hexadecanol and its branched-chain counterparts, outlines experimental protocols for their synthesis and analysis, and explores their roles in drug delivery systems.

Molecular Structure of Hexadecanol

Hexadecanol is a saturated fatty alcohol with the chemical formula C₁₆H₃₄O.[1] The molecule consists of a 16-carbon alkyl chain with a hydroxyl (-OH) group attached to one of the carbon atoms. The position of this hydroxyl group and the branching of the alkyl chain give rise to a wide array of structural isomers, each with distinct properties.

N-Hexadecanol (Cetyl Alcohol)

The most common isomer is 1-hexadecanol, also known as n-hexadecanol or cetyl alcohol, where the hydroxyl group is located at the terminal carbon of a linear 16-carbon chain.[1] It is a waxy white solid at room temperature and is widely used as an emollient, emulsifier, and thickening agent in creams and lotions.[1]

Branched-Chain Isomers: Iso- and Anteiso-Hexadecanol

Branched-chain fatty alcohols, including iso- and anteiso-hexadecanols, are characterized by the presence of a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon atom of the alkyl chain. This branching disrupts the crystalline packing of the molecules, leading to lower melting points and altered solubility compared to their straight-chain counterpart.[2]

-

Iso-hexadecanol: A common example is 14-methyl-1-pentadecanol.[3]

-

Anteiso-hexadecanol: An example would be 13-methyl-1-pentadecanol.

The structural differences between these isomers are fundamental to their functional diversity in various applications.

Physicochemical Properties of Hexadecanol Isomers

The seemingly subtle variations in molecular structure among hexadecanol isomers lead to significant differences in their physical and chemical properties. These properties are critical for their application in pharmaceutical formulations.

| Property | 1-Hexadecanol (n-Hexadecanol) | 14-Methyl-1-pentadecanol (Iso-Hexadecanol) | General Trends for Branched Isomers |

| Molecular Formula | C₁₆H₃₄O | C₁₆H₃₄O | C₁₆H₃₄O |

| Molecular Weight | 242.44 g/mol [1] | 242.44 g/mol [3] | 242.44 g/mol |

| Appearance | Waxy white solid[1] | Liquid at room temperature | Generally liquids or low-melting solids[2] |

| Melting Point | 49.3 °C | Lower than n-hexadecanol[2] | Lower melting points[2] |

| Boiling Point | 344 °C | 304.4 °C at 760 mmHg[4] | Generally lower boiling points |

| Density | 0.811 g/cm³[5] | 0.834 g/cm³[4] | Variable |

| Solubility in Water | Insoluble[1] | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[1] | Soluble in organic solvents | Generally good solubility in nonpolar solvents |

| Molecular Area | 18.9 Ų/molecule[6] | - | Larger molecular areas (e.g., 2-hexadecanol: 21.5 Ų/molecule, 3-hexadecanol: 28.7 Ų/molecule, 4-hexadecanol: 40.3 Ų/molecule)[6] |

Experimental Protocols

Synthesis of a Branched-Chain Hexadecanol: The Guerbet Reaction

The Guerbet reaction is a robust method for the synthesis of branched-chain primary alcohols from smaller primary alcohols.[7][8][9][10] This protocol outlines the general procedure for the dimerization of an appropriate C8 alcohol to a C16 Guerbet alcohol.

Objective: To synthesize a branched-chain C16 alcohol.

Materials:

-

Primary C8 alcohol (e.g., 1-octanol)

-

Catalyst (e.g., Raney Nickel or an iridium complex such as [Cp*IrCl₂]₂)[7][11]

-

Base (e.g., potassium hydroxide (B78521) or potassium tert-butoxide)[9][11]

-

High-temperature, high-pressure reactor

-

Solvent (optional, e.g., p-xylene)[11]

-

Hydrogen acceptor (e.g., 1,7-octadiene, for some catalyst systems)[11]

-

Standard laboratory glassware for workup and purification (distillation apparatus)

Procedure:

-

Reactor Setup: The high-pressure reactor is charged with the primary C8 alcohol, the catalyst (e.g., 1 mol% iridium complex), and the base (e.g., 40 mol% t-BuOK).[11] If required by the catalyst system, a hydrogen acceptor is also added.

-

Reaction Conditions: The reactor is sealed and purged with an inert gas. The mixture is then heated to a high temperature (typically 180-360 °C) under pressure.[7]

-

Reaction Progression: The reaction proceeds through a four-step sequence: dehydrogenation of the alcohol to an aldehyde, aldol (B89426) condensation, dehydration, and finally, hydrogenation of the resulting unsaturated aldehyde to the dimerized alcohol.[9]

-

Workup and Purification: After cooling and depressurization, the reaction mixture is worked up to remove the catalyst and base. The resulting crude product is then purified by fractional distillation under reduced pressure to isolate the C16 Guerbet alcohol.

Analysis of Hexadecanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation and identification of hexadecanol isomers.

Objective: To separate and identify hexadecanol isomers in a sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms)

-

Helium carrier gas

-

Sample containing hexadecanol isomers

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

Derivatizing agent (optional, e.g., BSTFA for silylation)

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable solvent. If necessary, the alcohols are derivatized (e.g., converted to their trimethylsilyl (B98337) ethers) to improve their volatility and chromatographic behavior.

-

GC Separation: A small volume of the prepared sample is injected into the GC. The instrument parameters (injector temperature, oven temperature program, carrier gas flow rate) are optimized to achieve good separation of the isomers. Isomers will have different retention times based on their boiling points and interaction with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragmentation patterns (mass spectra) are recorded. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST library) for identification.

Role of Hexadecanol Isomers in Drug Development

Fatty alcohols are crucial excipients in a variety of pharmaceutical dosage forms, particularly in topical and transdermal delivery systems. The choice between a straight-chain and a branched-chain isomer can significantly impact the performance of the final product.

Formulation Stability

The molecular geometry of hexadecanol isomers affects their packing in emulsion systems. Straight-chain alcohols like 1-hexadecanol can form highly ordered structures, which can enhance the viscosity and stability of creams and lotions.[12] In contrast, the branching in iso- and anteiso-hexadecanols disrupts this ordered packing, leading to more fluid formulations.[2] This property can be advantageous in creating products with specific sensory characteristics.

Drug Permeation

Fatty alcohols can act as permeation enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[13] The mechanism is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum. Branched-chain fatty alcohols, with their less ordered structures, may exhibit different permeation-enhancing profiles compared to their linear counterparts.[14]

Drug Delivery Systems

Hexadecanol and its isomers are key components in advanced drug delivery systems such as solid lipid nanoparticles (SLNs) and nanoemulsions.

-

Solid Lipid Nanoparticles (SLNs): 1-Hexadecanol can be used as a solid lipid matrix to encapsulate drugs, providing controlled release and improved bioavailability.[15]

-

Nanoemulsions: In nanoemulsions, hexadecanol can act as a co-surfactant, stabilizing the oil-in-water or water-in-oil droplets and influencing drug loading and release.[15]

The choice of a specific hexadecanol isomer can influence the particle size, stability, and drug release characteristics of these delivery systems.

Visualizations

References

- 1. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. 14-Methyl-1-pentadecanol | C16H34O | CID 5283265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 544-76-3 CAS MSDS (N-Hexadecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Structure and organization of hexadecanol isomers adsorbed to the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 8. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 9. aocs.org [aocs.org]

- 10. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. hexadecanol, 36653-82-4 [thegoodscentscompany.com]

The Biological Versatility of Hexadecadiene Isomers: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecadiene isomers, a class of unsaturated fatty acids, are emerging as molecules of significant interest across various biological disciplines. Their activities range from acting as crucial signaling molecules in insect communication to demonstrating potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. The specific arrangement of double bonds within the C16 backbone dictates their biological function, highlighting the critical role of stereochemistry. This technical guide provides an in-depth exploration of the known biological activities of select hexadecadiene isomers, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Introduction

Isomerism is a fundamental concept in pharmacology and chemical biology, where subtle differences in molecular structure can lead to profound variations in biological activity. Hexadecadienes (C16H28/C16H30) are a group of lipids that perfectly exemplify this principle. While some isomers act as potent insect sex pheromones, others, found as constituents of plant oils, exhibit promising pharmacological properties. This guide will focus on the biological activities of specific, studied hexadecadiene isomers, offering a valuable resource for researchers investigating their potential in drug discovery and development.

Biological Activities of Hexadecadiene Isomers

The biological activities of hexadecadiene isomers are diverse and isomer-specific. This section details the known functions, supported by quantitative data where available.

Antimicrobial, Antioxidant, and Anti-inflammatory Activities of 7,10-Hexadecadienoic Acid

Lepidium sativum (garden cress) seed oil, which contains 7,10-hexadecadienoic acid as a major constituent, has been investigated for its pharmacological properties.

Antimicrobial Activity: The oil demonstrated broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be 47.5 mg/ml against a range of pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. For Salmonella enterica, the MIC was 90 mg/ml.

Antioxidant Activity: The antioxidant potential of the seed oil was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The oil exhibited dose-dependent antioxidant activity, with a half-maximal inhibitory concentration (IC50) of 40 mg/ml.

Anti-inflammatory Activity: The anti-inflammatory properties of the oil were also demonstrated, showing a 21% protective effect at a concentration of 300 μg/ml. Studies in diabetic mice have shown that L. sativum seed oil can modulate the NF-κB signaling pathway, a key regulator of inflammation. The administration of the oil led to a reduction in the levels of NF-κB and pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. It is suggested that metabolites of conjugated linoleic acids, which include hexadecadienoic acids, may inhibit the activation of NF-κB through a peroxisome proliferator-activated receptor-gamma (PPAR-γ) dependent mechanism.

Pheromonal Activity of Hexadecadienal Isomers

The position and geometry of double bonds in hexadecadienal isomers are critical for their role as insect sex pheromones.

(Z)-11-Hexadecenal has been identified as a major sex pheromone component for several moth species, including Heliothis subflexa and Heliothis virescens. The biosynthesis of this pheromone involves the action of a Δ11-desaturase enzyme on hexadecanoic acid.

Interestingly, the biological activity of these pheromones can be modulated by other structurally similar compounds. For instance, the response of male European corn borer moths (Ostrinia nubilalis) to their sex pheromone is significantly antagonized by (Z)-9-tetradecenyl acetate. It has been shown that the same olfactory receptor neuron is responsible for detecting both the pheromone and its antagonist, suggesting a competitive interaction at the receptor level.

Furthermore, studies on the eri-silk moth have shown that four geometric isomers of 4,11-hexadecadienal exhibited no pheromone activity. This finding underscores the high specificity of the insect olfactory system and the importance of the precise positioning of the double bonds for eliciting a behavioral response.

Quantitative Data Summary

The following table summarizes the key quantitative data on the biological activity of a studied hexadecadiene isomer.

| Isomer | Biological Activity | Assay | Metric | Value | Organism/Cell Line | Reference(s) |

| 7,10-Hexadecadienoic Acid | Antimicrobial | Microdilution | MIC | 47.5 mg/ml | S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, C. albicans | |

| MIC | 90 mg/ml | S. enterica | ||||

| Antioxidant | DPPH Radical Scavenging | IC50 | 40 mg/ml | - | ||

| Anti-inflammatory | - | % Protection | 21% | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Compounds

Objective: To identify and quantify volatile compounds, such as hexadecadiene isomers, in a sample.

Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., plant oil), dilute the sample in a suitable organic solvent (e.g., hexane).

-

For solid samples containing volatile compounds, headspace solid-phase microextraction (SPME) can be employed. The sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, with the temperature typically set to 250°C. For SPME, a splitless injection is used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for separating fatty acid methyl esters.

-

Oven Temperature Program: An initial temperature of 50-60°C is held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, which is then held for several minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

-

-

Data Analysis:

-

Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST/Wiley).

-

Quantification can be achieved by using an internal standard and generating a calibration curve.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the antioxidant activity of a sample by its ability to scavenge the DPPH free radical.

Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Solutions: Prepare a series of dilutions of the test sample in the same solvent used for the DPPH solution.

-

Positive Control: A known antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the samples.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the sample, positive control, or blank (solvent only) to the wells/tubes.

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well/tube at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows discussed in this guide.

Anti-inflammatory Signaling Pathway of 7,10-Hexadecadienoic Acid

Caption: Proposed anti-inflammatory signaling pathway of 7,10-hexadecadienoic acid.

Pheromone Perception and Signal Transduction in Insects

Caption: Generalized workflow of insect pheromone perception and signal transduction.

Experimental Workflow for Bioactivity Screening

Caption: A logical workflow for the biological activity screening of hexadecadiene isomers.

Conclusion and Future Directions

The study of hexadecadiene isomers reveals a fascinating interplay between chemical structure and biological function. While significant progress has been made in understanding their roles as pheromones and as bioactive components of plant extracts, much remains to be explored. Future research should focus on:

-

Synthesizing and screening a wider range of hexadecadiene isomers to build a comprehensive structure-activity relationship profile.

-

Elucidating the specific molecular targets of bioactive isomers to understand their mechanisms of action at a deeper level.

-

Investigating the synergistic or antagonistic effects of different isomer combinations.

-

Exploring the potential of these compounds as leads for the development of new drugs for infectious, inflammatory, and oxidative stress-related diseases.

This technical guide serves as a foundational resource to stimulate and support further investigation into the promising biological activities of hexadecadiene isomers.

The Role of Hexadecadienes as Insect Semiochemicals: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecadienes, a class of unsaturated 16-carbon chain hydrocarbons, play a crucial role in the chemical communication systems of numerous insect species. As semiochemicals, these compounds mediate intraspecific interactions, most notably as potent sex pheromones. The specific stereoisomers and their precise ratios within a pheromone blend are critical for eliciting the complex sequence of behaviors that lead to successful mating. This technical guide provides a comprehensive overview of preliminary studies on hexadecadienes as insect semiochemicals, with a focus on their identification, synthesis, and the electrophysiological and behavioral responses they evoke. Detailed experimental protocols and visual representations of key biological and experimental processes are presented to facilitate a deeper understanding for researchers in chemical ecology, neuroethology, and the development of novel pest management strategies.

Data Presentation: Quantitative Analysis of Hexadecadiene Pheromone Blends

The composition of hexadecadiene pheromone blends is often species-specific, with the precise ratio of different isomers and related compounds being critical for biological activity. The following tables summarize the quantitative analysis of hexadecadiene components identified in the pheromone glands of two well-studied moth species.

Table 1: Pheromone Gland Composition of the Persimmon Fruit Moth, Stathmopoda masinissa

| Component | Chemical Name | Amount per Female Gland (ng) | Ratio |

| E4,Z6-16:Ald | (4E,6Z)-4,6-Hexadecadienal | Present | - |

| E4,Z6-16:OAc | (4E,6Z)-4,6-Hexadecadienyl acetate | Present | - |

| E4,Z6-16:OH | (4E,6Z)-4,6-Hexadecadien-1-ol | Present | - |

Data from Naka et al. (2003). The exact ng amounts were not specified in the abstract, but the presence of all three components was confirmed.[1]

Table 2: Pheromone Gland Composition of the Sugarcane Borer, Diatraea saccharalis

| Population | Major Component | Minor Component | Ratio (Major:Minor) | Major Component (ng/gland) | Minor Component (ng/gland) |

| Brazilian Population 1 | (9Z,11E)-Hexadecadienal | (Z)-11-Hexadecenal | 9:1 | 6.8 - 21.9 | 1.7 - 6.5 |

| Brazilian Population 2 | (9Z,11E)-Hexadecadienal | (Z)-11-Hexadecenal | 6:1 | 6.8 - 21.9 | 1.7 - 6.5 |

| Brazilian Population 3 | (9Z,11E)-Hexadecadienal | (Z)-11-Hexadecenal | 3:1 | 6.8 - 21.9 | 1.7 - 6.5 |

| Colombian Population | (9Z,11E)-Hexadecadienal | (Z)-11-Hexadecenal | 10:1 | 6.8 - 21.9 | 1.7 - 6.5 |

Data compiled from Kalinová et al. (2005) and Batista-Pereira et al. (2002).[2]

Experimental Protocols

Synthesis of (E,Z)-10,12-Hexadecadien-1-ol

This protocol outlines a stereospecific synthesis of (E,Z)-10,12-hexadecadien-1-ol, a common hexadecadiene pheromone component.

Materials:

-

Dec-1-yne

-

n-Butyllithium (n-BuLi)

-

1-Bromo-10-(tetrahydropyran-2-yloxy)decane

-

Acetic acid

-

Sodium hydroxide

-

Hydrogen peroxide

-

Pyridinium chlorochromate (PCC)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous solvents (THF, hexane, dichloromethane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Alkylation: Dec-1-yne is reacted with n-BuLi in anhydrous THF at low temperature (-78°C) to form the lithium acetylide. This is then reacted with 1-bromo-10-(tetrahydropyran-2-yloxy)decane to yield the protected enyne.

-

Hydroboration-Protonolysis: The enyne is treated with dicyclohexylborane followed by protonolysis with acetic acid to stereoselectively form the (E)-double bond.

-

Deprotection: The tetrahydropyranyl (THP) protecting group is removed using acidic conditions to yield the corresponding alcohol.

-

Oxidation: The alcohol is oxidized to the aldehyde using PCC in dichloromethane.

-

Wittig Reaction: A Wittig reaction with an appropriate phosphorane ylide is used to introduce the (Z)-double bond.

-

Reduction: The resulting dienal is reduced to the corresponding alcohol, (E,Z)-10,12-hexadecadien-1-ol, using NaBH₄.

-

Purification: The final product is purified by flash column chromatography on silica gel.

This is a generalized protocol based on common synthetic strategies.[3]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to identify which compounds in a mixture elicit an electrophysiological response from an insect's antenna.

Instrumentation:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

High-resolution capillary column (e.g., DB-5)

-

Effluent splitter

-

Heated transfer line

-

Electroantennography (EAG) system (micromanipulators, electrodes, amplifier, data acquisition system)

Procedure:

-

Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes filled with a saline solution (e.g., insect Ringer's solution).

-

GC Setup: The GC is equipped with an appropriate column and the temperature program is set to separate the compounds of interest.

-

Effluent Splitting: The column effluent is split, with a portion directed to the FID and the remainder to the antennal preparation via a heated transfer line.

-

Data Acquisition: The sample extract is injected into the GC. The signals from the FID and the EAG are recorded simultaneously.

-

Analysis: EAD-active peaks (depolarizations in the EAG signal) are identified by comparing the retention times with the corresponding peaks in the FID chromatogram.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne pheromone plumes.[4][5]

Apparatus:

-

Wind tunnel with laminar airflow (0.2-0.4 m/s)

-

Charcoal-filtered air intake

-

Controlled lighting (e.g., dim red light for nocturnal insects)

-

Pheromone dispenser (e.g., rubber septum)

-

Insect release platform

Procedure:

-

Acclimatization: Insects are acclimatized to the wind tunnel conditions for at least one hour prior to the assay.

-

Pheromone Application: A specific dose of the synthetic hexadecadiene isomer or blend is applied to the dispenser, which is placed at the upwind end of the tunnel. A solvent-only control is also used.

-

Insect Release: A single insect is placed on the release platform at the downwind end of the tunnel.

-

Behavioral Observation: The insect's behavior is observed and recorded for a set period (e.g., 5 minutes). Key behaviors to score include:

-

Activation: Initial movement, antennal grooming.

-

Take-off: Initiation of flight.

-

Oriented upwind flight: Zigzagging flight towards the pheromone source.

-

Source contact: Landing on or near the pheromone dispenser.

-

-

Data Analysis: The percentage of insects exhibiting each behavior is calculated for each treatment and compared to the control. A dose-response curve can be generated by testing a range of pheromone concentrations.[6]

Mandatory Visualizations

Biosynthesis of a C16 Conjugated Diene Pheromone

The biosynthesis of lepidopteran sex pheromones, including hexadecadienes, typically originates from fatty acid metabolism. The following diagram illustrates a plausible pathway for the formation of a C16 conjugated diene.[7][8][9]

Caption: Proposed biosynthetic pathway for C16 conjugated diene pheromones in moths.

Insect Olfactory Signaling Pathway

The detection of hexadecadiene pheromones by an insect's antenna initiates a cascade of events within the olfactory sensory neurons, ultimately leading to a behavioral response.

Caption: Generalized olfactory signal transduction pathway in insects.

Experimental Workflow for Pheromone Identification and Bioassay

This diagram outlines the logical flow of experiments from pheromone extraction to behavioral analysis.

References

- 1. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ento.psu.edu [ento.psu.edu]

- 6. researchtrend.net [researchtrend.net]

- 7. researchgate.net [researchgate.net]

- 8. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Isomers of Hexadecadiene in Insect Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, identification, and biological relevance of novel hexadecadiene isomers found in insect glands. These compounds, often acting as potent sex pheromones, play a crucial role in insect communication and are of significant interest for the development of species-specific pest management strategies and as leads in drug discovery. This document outlines the key quantitative data, detailed experimental protocols for their analysis, and the underlying biochemical pathways involved in their production and perception.

Quantitative Analysis of Hexadecadiene Isomers

The precise composition and isomeric ratio of pheromone blends are critical for biological activity. Below are summaries of quantitative data from studies on two notable insect species, the sugarcane borer (Diatraea saccharalis) and the persimmon fruit moth (Stathmopoda masinissa).

Isomeric Composition of 9,11-Hexadecadienal in Diatraea saccharalis

Research on the pheromone glands of the female sugarcane borer has revealed the presence of all four geometric isomers of 9,11-hexadecadienal. The major component is (9Z,11E)-hexadecadienal, and its ratio to other isomers and related compounds is crucial for eliciting a full behavioral response in males.

| Compound | Isomer Configuration | Relative Percentage (%) | Method of Analysis | Reference |

| 9,11-Hexadecadienal | (9Z,11E) | 87 ± 2.6 | GC-MS | [1] |

| 9,11-Hexadecadienal | (9Z,11Z) | 13 ± 1.6 | GC-MS | [1] |

| 9,11-Hexadecadienal | (9E,11E) | 1 ± 1.2 | GC-MS | [1] |

| 9,11-Hexadecadienal | (9E,11Z) | Trace (not quantified) | GC-MS | [1] |

| (Z)-11-Hexadecenal | - | Approx. 10% of (9Z,11E) isomer | GC-EAD, GC-MS | [2][3] |

| Hexadecanal | - | 15 ± 5.2 | GC-MS | [1] |

| (Z)-9-Hexadecenal | - | Not quantified | GC-MS | [1] |

Table 1: Quantitative analysis of key pheromone components in the glands of Diatraea saccharalis.

Pheromone Blend Composition in Stathmopoda masinissa (Korean Population)

The Korean population of the persimmon fruit moth utilizes a specific blend of (4E,6Z)-4,6-hexadecadien-1-ol and its acetate. The ratio of these two components was found to be critical for male attraction in field trials.

| Compound | Isomer Configuration | Ratio | Method of Analysis | Reference |

| (4E,6Z)-4,6-Hexadecadien-1-ol | (4E,6Z) | 90-85 | GC-MS | [4] |

| (4E,6Z)-4,6-Hexadecadienyl acetate | (4E,6Z) | 10-15 | GC-MS | [4] |

Table 2: Relative ratios of pheromone components in the abdominal extract of the Korean population of Stathmopoda masinissa.

Experimental Protocols

The identification and quantification of novel hexadecadiene isomers rely on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Pheromone Gland Extraction

This protocol is suitable for the extraction of less volatile pheromones directly from the glands.

Materials:

-

Dissecting microscope and tools (fine forceps, micro-scissors)

-

Glass vials (1.5 mL) with inserts

-

Hexane (B92381) (HPLC grade)

-

Microsyringe

Procedure:

-

Excise the pheromone gland from the insect under a dissecting microscope.

-

Place the dissected gland into a glass vial containing a small volume of hexane (e.g., 50 µL).

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

The resulting extract can be directly analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for separating, identifying, and quantifying volatile insect pheromones.

Instrumentation and Conditions (Example for Diatraea saccharalis analysis):

-

Gas Chromatograph: Coupled to a mass spectrometer.

-

Column: DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector.

-

Oven Temperature Program: 80°C for 1 min, then ramped at 8°C/min to 210°C, and held for 10 min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Data Acquisition: Full scan mode.

Procedure:

-

Inject 1-2 µL of the pheromone gland extract into the GC.

-

Run the specified temperature program to separate the components.

-

Identify compounds by comparing their mass spectra and retention times with those of synthetic standards.

-

Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to identify which of the separated compounds are biologically active by measuring the response of an insect antenna.

Setup:

-

The effluent from the GC column is split, with one part going to the Flame Ionization Detector (FID) and the other to a purified and humidified airstream directed over a mounted insect antenna.

-

Electrodes are placed at the base and tip of the antenna to record electrical potential changes (depolarizations) upon stimulation by active compounds.

Procedure:

-

Simultaneously record the FID signal and the EAD signal as the sample runs through the GC.

-

Peaks in the FID chromatogram that correspond to a simultaneous depolarization in the EAD recording are identified as biologically active compounds.

Derivatization for Double Bond Position Determination

Chemical derivatization can be used to confirm the position of double bonds in the hydrocarbon chain.

Materials:

-

4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)

Procedure:

-

Dissolve a portion of the pheromone extract in dichloromethane.

-

Add a solution of MTAD in dichloromethane and allow the reaction to proceed at room temperature.

-

Analyze the resulting MTAD adducts by GC-MS. The fragmentation pattern of the adducts will provide definitive information about the location of the conjugated diene system.

Visualizing the Pathways and Workflows

Experimental Workflow for Isomer Identification

The logical flow of experiments to identify novel hexadecadiene isomers is crucial for systematic discovery.

Biosynthesis of Hexadecadiene Pheromones

Moth sex pheromones, including hexadecadienes, are typically biosynthesized from fatty acids through a series of enzymatic modifications.[5]

Pheromone Signaling Pathway in Moths